N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a small molecule drug that is used to treat non-small cell lung cancer (NSCLC) patients with EGFR mutations. The drug has shown promising results in clinical trials and has been approved by the US Food and Drug Administration (FDA) for the treatment of NSCLC.
Wirkmechanismus
N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide works by irreversibly binding to the mutant form of the EGFR protein, which is overexpressed in NSCLC patients with EGFR mutations. This binding prevents the activation of the EGFR signaling pathway, which is responsible for the growth and survival of cancer cells. By inhibiting this pathway, this compound can induce cancer cell death and slow down tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a high selectivity for mutant EGFR and does not affect the normal EGFR protein. This selectivity reduces the risk of side effects and toxicity in patients. The drug has also been shown to have a long half-life, which allows for once-daily dosing and improves patient compliance.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide has several advantages for lab experiments, including its high potency, selectivity, and long half-life. These properties make it a valuable tool for studying the EGFR signaling pathway and its role in cancer development. However, the high cost of the drug and the limited availability of mutant EGFR cell lines can be a limitation for some experiments.
Zukünftige Richtungen
There are several potential future directions for the use of N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide in cancer treatment. One area of research is the development of combination therapies that can enhance the efficacy of this compound and overcome resistance mechanisms. Another area is the investigation of the drug's potential use in other cancer types and the identification of biomarkers that can predict patient response. Additionally, the development of new EGFR inhibitors with improved selectivity and potency is an ongoing area of research.
Synthesemethoden
The synthesis of N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide involves several steps, starting with the reaction of 4-methylcyclohexanone with hydroxylamine to form the corresponding oxime. The oxime is then reacted with triethylorthoformate to form a cyclic intermediate, which is then reacted with sodium azide to form the triazole ring. The final step involves the reaction of the triazole intermediate with acetic anhydride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be highly effective in patients with EGFR mutations and has fewer side effects compared to other EGFR inhibitors. The drug has also been studied for its potential use in other cancer types, such as breast cancer and colorectal cancer.
Eigenschaften
IUPAC Name |
N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-9-2-4-10(5-3-9)14-11(16)6-15-8-12-7-13-15/h7-10H,2-6H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCKYUMDZILAPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.